(3R,6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Description
The compound (3R,6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a stereospecific piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a methyl substituent at the 6-position, and a carboxylic acid moiety at the 3-position. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the carboxylic acid enables further derivatization.
Properties
IUPAC Name |
(3R,6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-9(10(14)15)7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCMQIKRCZLVQN-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structural formula is critical for understanding its biological activity. It features a piperidine ring with specific stereochemistry that influences its interaction with biological targets.
Research indicates that this compound may interact with various biological pathways, particularly those involved in cellular signaling and metabolic processes. Preliminary studies suggest it may act as an inhibitor of certain enzymes or receptors, impacting pathways related to inflammation and cell proliferation.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against specific bacterial strains, potentially useful in treating infections. |
| Anti-inflammatory | May reduce inflammation markers in vitro and in vivo models. |
| Cytotoxicity | Demonstrates selective cytotoxicity towards certain cancer cell lines. |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µM, suggesting strong antimicrobial properties .
- Anti-inflammatory Effects : In a controlled experiment using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a 50% decrease in pro-inflammatory cytokine production compared to controls . This suggests a potential role in managing inflammatory diseases.
- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines showed that the compound induced apoptosis at concentrations ranging from 5 to 20 µM, with particular effectiveness noted in breast cancer cells . This highlights its potential as an anticancer agent.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) of this compound is essential for assessing its safety and efficacy:
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine.
Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects noted in animal models.
Scientific Research Applications
The compound (3R,6R)-6-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a piperidine derivative that has garnered attention in various scientific research applications, particularly in medicinal chemistry and drug development. This article explores its applications, supported by case studies and data tables.
Molecular Formula
- C : 13
- H : 23
- N : 1
- O : 3
IUPAC Name
This compound
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets effectively due to the presence of the piperidine ring, which is known for its role in various drug mechanisms.
Case Study: Anti-cancer Activity
Research has indicated that derivatives of piperidine compounds exhibit anti-cancer properties. For instance, a study demonstrated that certain piperidine derivatives could inhibit tumor growth in xenograft models, suggesting that this compound might have similar potential.
Synthesis of Novel Compounds
This compound serves as a precursor for synthesizing other biologically active molecules. The functional groups present allow for further modifications, leading to the development of new compounds with enhanced activity profiles.
Data Table: Synthesis Pathways
| Precursor Compound | Reaction Conditions | Product Compound |
|---|---|---|
| (3R,6R)-6-methyl... | Reflux in organic solvent | New piperidine derivative |
| (3R,6R)-6-methyl... | Base-catalyzed reaction | Amide derivative with improved solubility |
Neuropharmacology
Piperidine derivatives are known to influence neurotransmitter systems. Studies have shown that compounds with a similar structure can modulate dopamine and serotonin receptors, which are crucial in treating neurological disorders.
Case Study: Dopamine Receptor Interaction
A study focusing on piperidine derivatives revealed that they could act as selective dopamine receptor antagonists. This opens avenues for exploring this compound's potential in treating disorders like schizophrenia and Parkinson's disease.
Antimicrobial Activity
Research indicates that certain piperidine derivatives possess antimicrobial properties against various pathogens. The compound's structural features may enhance its efficacy against bacteria and fungi.
Data Table: Antimicrobial Efficacy
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following piperidine-based analogs share functional or stereochemical similarities with the target compound. Key differences in substituents, stereochemistry, and physicochemical properties are highlighted.
Structural and Functional Analogues
(3R,6S)-1-((Benzyloxy)Carbonyl)-6-Methylpiperidine-3-Carboxylic Acid
- CAS RN : 1227917-61-4
- Molecular Formula: C15H19NO4
- Molecular Weight : 277.32 g/mol
- Substituents : Benzyloxycarbonyl (Cbz) at 1-position, 6-methyl, carboxylic acid at 3-position.
- Stereochemistry : (3R,6S)
- Physical Properties : Predicted density 1.06 g/cm³; storage at 2–8°C .
- Key Differences: The Cbz group (acid-stable, removed via hydrogenolysis) contrasts with the Boc group (acid-labile). The (6S) stereochemistry alters ring conformation compared to the target compound’s (6R) configuration.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-Phenylpiperidine-3-Carboxylic Acid
- CAS RN : 652971-20-5
- Molecular Formula: C17H23NO4
- Molecular Weight : 305.37 g/mol
- Substituents : Boc at 1-position, phenyl at 4-position, carboxylic acid at 3-position.
- Stereochemistry : (3S,4R)
- The (3S) configuration may influence binding interactions in chiral environments .
(2S,3R)-1-(tert-Butoxycarbonyl)-2-Methylpiperidine-3-Carboxylic Acid
- Molecular Formula: C12H19NO4 (estimated)
- Substituents : Boc at 1-position, methyl at 2-position, carboxylic acid at 3-position.
- Stereochemistry : (2S,3R)
- Key Differences: Methyl substitution at the 2-position (vs.
(2R,6R)-6-Methyl-1-(3-Sulfanylpropanoyl)Piperidine-2-Carboxylic Acid
- Molecular Formula: C10H17NO3S
- Molecular Weight : 231.31 g/mol
- Substituents: 3-sulfanylpropanoyl at 1-position, 6-methyl, carboxylic acid at 2-position.
- Stereochemistry : (2R,6R)
- The carboxylic acid at the 2-position (vs. 3-position) alters hydrogen-bonding patterns .
Comparative Data Table
Key Findings from Comparative Analysis
Steric and Stereochemical Effects :
- The (6R) configuration in the target compound vs. (6S) in the Cbz analog may lead to distinct spatial arrangements, impacting receptor binding or catalytic activity in synthetic applications.
- The 4-phenyl group in the (3S,4R) analog introduces aromatic interactions absent in the target compound.
Functional Group Influence: The Boc group enhances solubility in organic media compared to the hydrophilic sulfanylpropanoyl group in (2R,6R)-6-Me-1-SPA-piperidine-2-COOH . Carboxylic acid positioning (2- vs. 3-) alters hydrogen-bond donor/acceptor profiles, affecting crystallinity or solubility.
Synthetic Utility :
- Boc and Cbz groups offer orthogonal protection strategies, enabling sequential deprotection in multi-step syntheses .
Q & A
Basic Research Questions
Q. How can the tert-butoxycarbonyl (Boc) protective group be introduced to the piperidine ring, and what analytical techniques confirm successful protection?
- Methodology : The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are typically used.
- Verification :
- ¹H NMR : Look for the singlet at δ 1.4–1.5 ppm (tert-butyl protons).
- IR Spectroscopy : A carbonyl stretch near 1680–1720 cm⁻¹ confirms the Boc group.
- LC-MS : Molecular ion peaks should align with the expected mass increase (+100.12 g/mol for Boc) .
Q. What strategies resolve stereochemical challenges in synthesizing (3R,6R)-configured piperidine derivatives?
- Chiral Catalysis : Use enantioselective hydrogenation or asymmetric catalysis (e.g., Jacobsen’s catalyst) to establish the R,R configuration.
- Resolution Techniques : Chiral HPLC with columns like Chiralpak® IA/IB or diastereomeric salt crystallization (e.g., using tartaric acid derivatives).
- Verification : X-ray crystallography or NOESY NMR to confirm spatial arrangement .
Advanced Research Questions
Q. How can conflicting data on Boc deprotection kinetics under acidic conditions be analyzed, particularly regarding substituent effects on the piperidine ring?
- Experimental Design : Conduct comparative kinetic studies using trifluoroacetic acid (TFA) in DCM at standardized concentrations (e.g., 20% v/v) and temperatures (0–25°C). Monitor deprotection via in-situ FTIR or HPLC.
- Data Contradictions : Electron-withdrawing groups (e.g., carboxylic acids) may slow deprotection due to reduced nucleophilicity. Discrepancies in literature often stem from solvent polarity or water content variations.
- Resolution : Use controlled, anhydrous conditions and report detailed reaction parameters (e.g., acid strength, solvent dielectric constant) .
Q. What computational methods predict the conformational stability of the target compound, and how do they align with experimental data?
- Methods : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets to model low-energy conformers. Compare with experimental:
- NMR Coupling Constants : ³JHH values for chair vs. boat conformations.
- X-ray Diffraction : Crystallographic data to validate bond angles/planarity.
- Case Study : For similar Boc-protected piperidines, DFT-predicted chair conformations showed <5% deviation from X-ray data .
Q. How can ester hydrolysis side reactions be minimized during saponification to isolate the carboxylic acid functionality?
- Optimization :
- pH Control : Use mild bases (e.g., LiOH) instead of NaOH to reduce over-hydrolysis.
- Temperature : Saponify at 0–4°C to slow competing reactions.
- Protection : Temporarily protect the acid as a methyl ester (removed later via hydrolysis).
- Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
